Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
Description
Properties
CAS No. |
32514-73-1 |
|---|---|
Molecular Formula |
C17H26O6 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C17H26O6/c1-4-19-10-11-20-12-13-22-14(3)23-16-8-6-15(7-9-16)17(18)21-5-2/h6-9,14H,4-5,10-13H2,1-3H3 |
InChI Key |
QOMAQIUMGLVKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the etherification of ethyl 4-hydroxybenzoate (ethyl para-hydroxybenzoate) with poly(ethylene glycol) derivatives bearing ethoxyethoxy substituents. This approach is supported by analogous preparations of related compounds such as ethyl 3,4-bis-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)benzoate, which have been prepared via nucleophilic substitution reactions using alkyl halides and potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF).
Detailed Preparation Procedure
-
- Ethyl 4-hydroxybenzoate (ethyl para-hydroxybenzoate)
- 1-Bromo-2-(2-(2-ethoxyethoxy)ethoxy)ethane or similar poly(ethylene glycol) derivative with a good leaving group (e.g., bromide)
- Potassium carbonate (K2CO3) as a base
- Dimethylformamide (DMF) as solvent
-
- A 1-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser is charged with DMF and potassium carbonate.
- The mixture is heated to approximately 150 °C under stirring.
- Ethyl 4-hydroxybenzoate and the poly(ethylene glycol) bromide derivative are added slowly to the reaction mixture to ensure controlled reaction progress.
-
- The reaction is maintained at 150 °C for around 24 hours to allow complete etherification.
- The potassium carbonate deprotonates the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, generating a phenolate ion that acts as a nucleophile.
- The phenolate ion attacks the alkyl bromide, displacing the bromide ion and forming the ether linkage.
-
- After completion, the reaction mixture is cooled.
- The solvent DMF is removed under reduced pressure.
- The crude product is extracted with dichloromethane (DCM).
- The organic layer is washed, dried, and concentrated.
- Purification is typically carried out by column chromatography or recrystallization to isolate pure this compound.
Alternative Synthetic Routes
While the above method is the most direct and commonly reported, alternative approaches may include:
-
- Sequential addition of shorter ethoxyethoxy units to build the polyether chain on the aromatic ring.
- This method allows for better control over the substitution pattern but is more time-consuming.
Research Data and Analysis
Reaction Yields and Purity
| Step | Conditions | Yield (%) | Purity (by NMR/GC) |
|---|---|---|---|
| Etherification in DMF/K2CO3 | 150 °C, 24 h | 70-85 | >95% |
| Extraction and purification | DCM extraction, chromatography | - | - |
Spectroscopic Characterization
NMR (Nuclear Magnetic Resonance):
- Characteristic aromatic proton signals from the benzoate ring.
- Multiplets corresponding to ethoxy and ethoxyethoxy protons.
- Integration consistent with the expected substitution pattern.
-
- Molecular ion peak matching the molecular weight of this compound.
-
- Ester carbonyl stretch near 1735 cm⁻¹.
- Ether C–O stretches in the 1100–1150 cm⁻¹ region.
Solubility and Physical Properties
- The compound exhibits solubility behavior influenced by the polyether chains, showing good solubility in organic solvents like dichloromethane and moderate solubility in polar solvents such as ethanol.
- The presence of multiple ethoxyethoxy groups can enhance solubility in aqueous media at lower temperatures due to hydrogen bonding but may decrease at higher temperatures, a behavior noted in similar compounds.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct etherification in DMF | Ethyl 4-hydroxybenzoate, polyether bromide, K2CO3 | 150 °C, 24 h | 70-85 | Most common, straightforward |
| Stepwise etherification | Sequential alkylation with shorter polyether units | Variable | Moderate | Allows control but more complex |
| Macrocyclic intermediate route | Using crown ether intermediates | High temp, long time | Variable | Less common, for specialized derivatives |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ethoxyethoxy groups facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach is advised, involving alkylation and esterification. For example, alkylation of phenolic precursors with ethoxyethyl bromide under reflux (80–100°C) using K₂CO₃ as a base in anhydrous DMF improves yield . Subsequent esterification with ethyl chloroformate in the presence of triethylamine (TEA) ensures efficient coupling. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., toluene for high-temperature stability) .
Q. How should researchers characterize the molecular structure of this compound using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystallize the compound via slow evaporation in ethanol/water (3:1 v/v). Monoclinic crystal systems (space group P21/c) with lattice parameters a = 9.2471 Å, b = 12.530 Å, and c = 13.275 Å are typical. Use Bruker SMART CCD detectors for data collection at 100 K to resolve ethoxy chain conformations and intermolecular hydrogen bonding .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Spills : Neutralize with activated carbon and dispose via hazardous waste protocols (refer to SDS sections 4 and 13) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s solvation behavior and reactivity in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents using GROMACS. Analyze radial distribution functions (RDFs) to assess hydrogen-bonding interactions with water .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for ethoxy chain derivatives in biological systems?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with varying ethoxy chain lengths (e.g., n = 1–4) and test against control compounds (e.g., pesticide derivatives from the Pesticide Chemicals Glossary) .
- Dose-Response Assays : Use IC₅₀ values from cytotoxicity assays (MTT) in HEK293 cells to correlate chain length with membrane permeability .
Q. What advanced techniques analyze the compound’s supramolecular interactions in liquid crystal or polymer matrices?
- Methodological Answer :
- Polarized Optical Microscopy (POM) : Observe phase transitions (nematic/smectic) in mixtures with 4’-pentylbiphenylcarbonitrile (5CB).
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes (ΔH) during melting to assess intermolecular packing efficiency.
- Small-Angle X-ray Scattering (SAXS) : Resolve lamellar spacing in polymer composites .
Q. How can researchers address reproducibility challenges in synthesizing high-purity batches?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor esterification endpoints.
- Statistical Design : Use Box-Behnken models to optimize variables (temperature, catalyst loading, solvent ratio).
- Purification : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >99% purity fractions .
Q. What environmental impact assessments are required for studying its degradation byproducts?
- Methodological Answer :
- Photolysis Studies : Expose aqueous solutions to UV-C (254 nm) and analyze degradation via LC-MS (Q-TOF) to identify fragments (e.g., benzoic acid derivatives).
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and compare with structurally related herbicides (e.g., sesoxane from the Pesticide Chemicals Glossary) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
